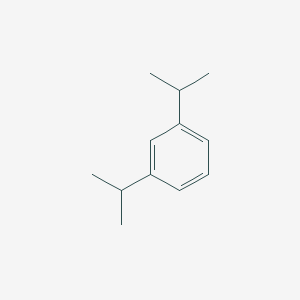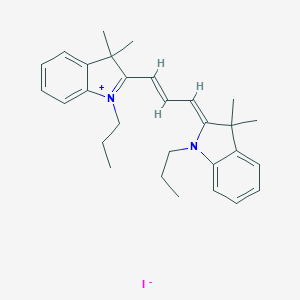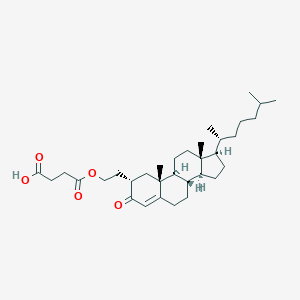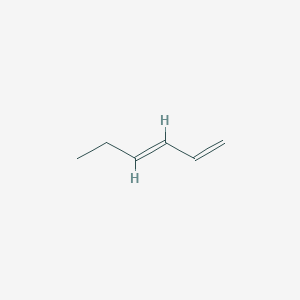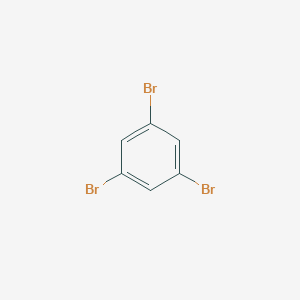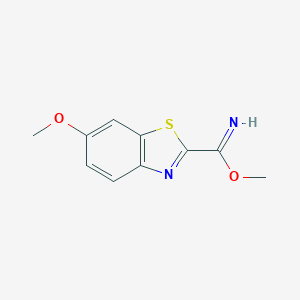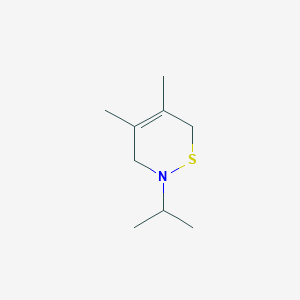
4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine, also known as DMTS, is a heterocyclic organic compound with the chemical formula C9H17NS. It is a colorless liquid with a pungent odor that is commonly used in scientific research. DMTS has a unique structure that makes it useful in a variety of applications, including as a synthetic intermediate and as a catalyst in chemical reactions. In
作用機序
4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine acts as a nucleophile in chemical reactions, meaning it donates a pair of electrons to another molecule or ion. This property makes it useful in a variety of chemical reactions, including the synthesis of lactams and the conversion of aldehydes to nitriles. Additionally, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as an anti-cancer agent and neuroprotective agent.
生化学的および生理学的効果
4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been shown to have a variety of biochemical and physiological effects. In animal studies, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential as an anti-cancer agent and neuroprotective agent. Additionally, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One advantage of using 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine in lab experiments is its versatility as a synthetic intermediate and catalyst. It can be used in a variety of chemical reactions, making it useful in a wide range of research applications. Additionally, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine is relatively inexpensive and easy to obtain, making it a cost-effective option for lab experiments.
One limitation of using 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine in lab experiments is its potential toxicity. 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been shown to be toxic to some cell types, and exposure to high concentrations of 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine can cause irritation to the skin and eyes. Additionally, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine is highly flammable and should be handled with care.
将来の方向性
There are many future directions for research involving 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine. One area of interest is its potential as an anti-cancer agent. Several studies have shown that 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has anti-cancer effects in animal models, and further research is needed to determine its potential as a cancer treatment in humans.
Another area of interest is the potential of 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine as a neuroprotective agent. Studies have shown that 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has antioxidant and anti-inflammatory effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Finally, further research is needed to determine the safety and toxicity of 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine in humans. While it has been shown to be relatively safe in animal studies, more research is needed to determine its potential effects on human health.
合成法
4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine can be synthesized through a variety of methods, including the reaction of 2-methyl-1-propanethiol with acrylonitrile or the reaction of 2-methyl-1-propanethiol with 1,2-dichloroethane. Another method involves the reaction of 2-methyl-1-propanethiol with sulfur in the presence of a catalyst such as copper or iron. The resulting product is then treated with acetic anhydride to form 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine.
科学的研究の応用
4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has a wide range of scientific research applications, including as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in chemical reactions, such as the synthesis of lactams and the conversion of aldehydes to nitriles. Additionally, 4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine has been studied for its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases.
特性
CAS番号 |
136228-41-6 |
|---|---|
製品名 |
4,5-Dimethyl-2-propan-2-yl-3,6-dihydrothiazine |
分子式 |
C9H17NS |
分子量 |
171.31 g/mol |
IUPAC名 |
4,5-dimethyl-2-propan-2-yl-3,6-dihydrothiazine |
InChI |
InChI=1S/C9H17NS/c1-7(2)10-5-8(3)9(4)6-11-10/h7H,5-6H2,1-4H3 |
InChIキー |
VXYQPQHCPVZTAY-UHFFFAOYSA-N |
SMILES |
CC1=C(CSN(C1)C(C)C)C |
正規SMILES |
CC1=C(CSN(C1)C(C)C)C |
同義語 |
2H-1,2-Thiazine,3,6-dihydro-4,5-dimethyl-2-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



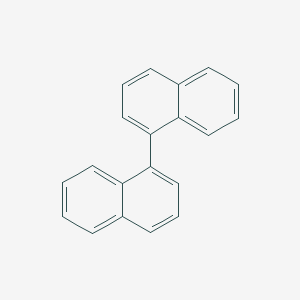
![11H-Benzo[a]fluorene](/img/structure/B165204.png)
![(3R,4R)-3-[(1R)-1-hydroxypropyl]-4-propan-2-yloxetan-2-one](/img/structure/B165210.png)
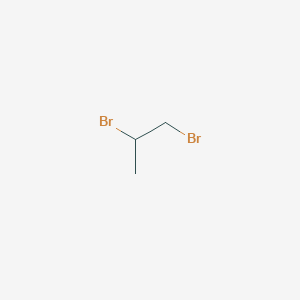
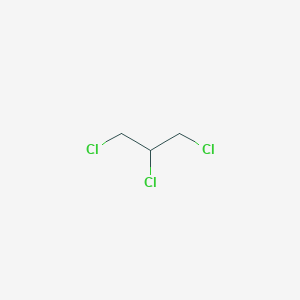
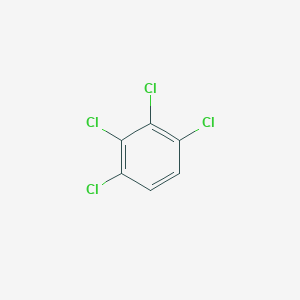
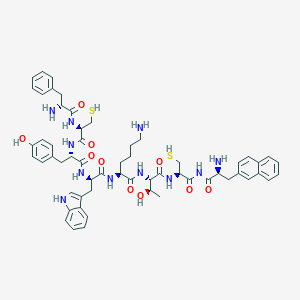
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B165219.png)
